5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid
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Overview
Description
5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyridine ring, along with a carboxylic acid functional group. It is widely used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid typically involves the halogenation of 4-methylpyridine derivatives. One common method is the bromination and chlorination of 4-methylpyridine-3-carboxylic acid using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles (e.g., amines, thiols).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions
Major Products
The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced forms of the compound, and coupled products with extended aromatic systems .
Scientific Research Applications
5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-methylpyridine-3-boronic acid
- 3-Bromo-4-methylpyridine
- 2-Bromo-4-methylpyridine-5-boronic acid
Uniqueness
5-Bromo-6-chloro-4-methylpyridine-3-carboxylic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with a carboxylic acid group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Properties
CAS No. |
2901109-39-3 |
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Molecular Formula |
C7H5BrClNO2 |
Molecular Weight |
250.48 g/mol |
IUPAC Name |
5-bromo-6-chloro-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5BrClNO2/c1-3-4(7(11)12)2-10-6(9)5(3)8/h2H,1H3,(H,11,12) |
InChI Key |
QNRDSCKYNIDJNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1C(=O)O)Cl)Br |
Origin of Product |
United States |
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